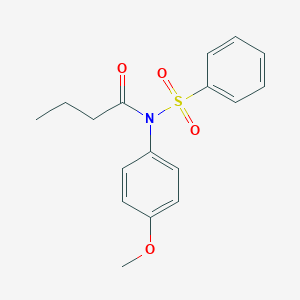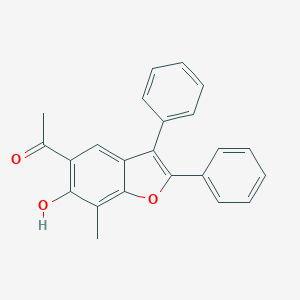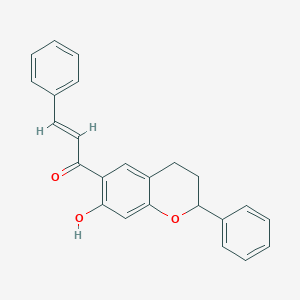
N-(benzenesulfonyl)-N-(4-methoxyphenyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(benzenesulfonyl)-N-(4-methoxyphenyl)butanamide, also known as BMS-986001, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BMS-986001 belongs to the class of compounds known as positive allosteric modulators (PAMs), which are capable of enhancing the activity of a particular receptor without directly activating it. In
科学研究应用
N-(benzenesulfonyl)-N-(4-methoxyphenyl)butanamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, schizophrenia, and depression. It has been shown to enhance the activity of the metabotropic glutamate receptor 5 (mGluR5), which is involved in the regulation of various cognitive and behavioral functions.
作用机制
N-(benzenesulfonyl)-N-(4-methoxyphenyl)butanamide acts as a positive allosteric modulator of mGluR5, which enhances the receptor's activity by increasing its affinity for glutamate and stabilizing its active conformation. This leads to an increase in the downstream signaling pathways, resulting in the enhancement of cognitive and behavioral functions.
Biochemical and Physiological Effects:
N-(benzenesulfonyl)-N-(4-methoxyphenyl)butanamide has been shown to improve cognitive and behavioral functions in preclinical models of Alzheimer's disease, schizophrenia, and depression. It has also been reported to have anxiolytic and antidepressant effects in animal models. N-(benzenesulfonyl)-N-(4-methoxyphenyl)butanamide has been shown to improve synaptic plasticity, which is crucial for learning and memory processes.
实验室实验的优点和局限性
N-(benzenesulfonyl)-N-(4-methoxyphenyl)butanamide has several advantages for lab experiments, including its high selectivity for mGluR5, good pharmacokinetic properties, and oral bioavailability. However, one of the limitations of N-(benzenesulfonyl)-N-(4-methoxyphenyl)butanamide is its poor solubility in water, which can affect its bioavailability and limit its use in certain experiments.
未来方向
There are several future directions for the research on N-(benzenesulfonyl)-N-(4-methoxyphenyl)butanamide. One of the areas of interest is the development of more potent and selective mGluR5 PAMs that can be used for the treatment of neurological disorders. Another area of research is the investigation of the long-term effects of N-(benzenesulfonyl)-N-(4-methoxyphenyl)butanamide on cognitive and behavioral functions. Additionally, the development of novel formulations of N-(benzenesulfonyl)-N-(4-methoxyphenyl)butanamide that can improve its solubility and bioavailability is also an area of interest.
In conclusion, N-(benzenesulfonyl)-N-(4-methoxyphenyl)butanamide is a promising compound that has shown potential therapeutic applications in various neurological disorders. Its mechanism of action as a positive allosteric modulator of mGluR5 has been extensively studied, and it has been shown to improve cognitive and behavioral functions in preclinical models. While N-(benzenesulfonyl)-N-(4-methoxyphenyl)butanamide has several advantages for lab experiments, its poor solubility in water remains a limitation. Future research on N-(benzenesulfonyl)-N-(4-methoxyphenyl)butanamide will focus on the development of more potent and selective mGluR5 PAMs, investigation of its long-term effects, and the development of novel formulations to improve its solubility and bioavailability.
合成方法
N-(benzenesulfonyl)-N-(4-methoxyphenyl)butanamide can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form 4-methoxyphenylacetyl chloride. The resulting compound is then reacted with N-(benzenesulfonyl)butanamide in the presence of a base to yield N-(benzenesulfonyl)-N-(4-methoxyphenyl)butanamide.
属性
分子式 |
C17H19NO4S |
|---|---|
分子量 |
333.4 g/mol |
IUPAC 名称 |
N-(benzenesulfonyl)-N-(4-methoxyphenyl)butanamide |
InChI |
InChI=1S/C17H19NO4S/c1-3-7-17(19)18(14-10-12-15(22-2)13-11-14)23(20,21)16-8-5-4-6-9-16/h4-6,8-13H,3,7H2,1-2H3 |
InChI 键 |
BROZDFFYKKYMIE-UHFFFAOYSA-N |
SMILES |
CCCC(=O)N(C1=CC=C(C=C1)OC)S(=O)(=O)C2=CC=CC=C2 |
规范 SMILES |
CCCC(=O)N(C1=CC=C(C=C1)OC)S(=O)(=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-phenyl-4-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B283981.png)
![4-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B283982.png)
![2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide](/img/structure/B283983.png)
![N-(4-chlorophenyl)-2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)hydrazinecarbothioamide](/img/structure/B283984.png)
![4-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B283985.png)


![5,7,7-trimethyl-1,3-bis(4-methylphenyl)-2-thioxo-1,2,3,7-tetrahydro-4H-pyrano[2,3-d]pyrimidin-4-one](/img/structure/B283992.png)
![8-methoxy-3-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}-2H-chromen-2-one](/img/structure/B283993.png)
![2,5,6,9-tetramethyl-2,3-dihydro-7H-furo[3,2-g]chromen-7-one](/img/structure/B283994.png)
![2,4,8,9-tetramethyl-2,3-dihydro-7H-furo[2,3-f]chromen-7-one](/img/structure/B283995.png)
![2-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide](/img/structure/B283999.png)
![2,3-Bis[2-(1,3-benzodioxol-5-yl)vinyl]quinoxaline](/img/structure/B284003.png)